molecular formula C15H10N3O2S- B1599353 3-(4-Pyridin-2-yl-thiazol-2-ylamino)-benzoic acid CAS No. 315702-87-5

3-(4-Pyridin-2-yl-thiazol-2-ylamino)-benzoic acid

Cat. No. B1599353
M. Wt: 296.3 g/mol
InChI Key: AHNQVGWWBKRTON-UHFFFAOYSA-M
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Description

This would typically include the compound’s systematic name, any common or trivial names, its molecular formula, and its structure.



Synthesis Analysis

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Molecular Structure Analysis

This involves examining the compound’s molecular geometry, bond lengths and angles, and any notable structural features.



Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This involves detailing the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity/basicity, reactivity, and stability).


Scientific Research Applications

1. Imaging γ-8 dependent transmembrane AMPA receptor regulatory protein by PET

  • Application Summary : This compound is used as a tracer in Positron Emission Tomography (PET) imaging to visualize γ-8 dependent transmembrane AMPA receptor regulatory proteins (TARPs). TARPs are a family of proteins that modulate AMPA receptors activity .
  • Methods of Application : The compound is radioactively labeled with Carbon-11 to create its isotopologue. This is done through a series of chemical reactions, including methylation of a secondary amine and removal of a methoxymethyl (MOM) protecting group .
  • Results or Outcomes : Preliminary PET evaluation was conducted to test the feasibility of imaging TARP γ-8 dependent receptors in vivo .

2. Anti-bacterial activity against Mycobacterium tuberculosis

  • Application Summary : The 2-aminothiazole series, which includes this compound, has shown anti-bacterial activity against Mycobacterium tuberculosis .
  • Methods of Application : A large number of analogs were designed, synthesized, and tested for activity against M. tuberculosis .
  • Results or Outcomes : The results of these tests are not specified in the source .

Safety And Hazards

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Future Directions

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properties

IUPAC Name

3-[(4-pyridin-2-yl-1,3-thiazol-2-yl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O2S/c19-14(20)10-4-3-5-11(8-10)17-15-18-13(9-21-15)12-6-1-2-7-16-12/h1-9H,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHNQVGWWBKRTON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CSC(=N2)NC3=CC=CC(=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Pyridin-2-yl-thiazol-2-ylamino)-benzoic acid

CAS RN

315702-87-5
Record name 315702-87-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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